3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve a consistent and high-quality product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the suppression of cell growth or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares a similar fluorophenyl group and has been studied for its potential as a positive allosteric modulator of the metabotropic glutamate receptor 4.
3-chloro-4-fluorophenyl isocyanate: This compound is used as an intermediate in the synthesis of various organic molecules.
3-chloro-4-fluorophenylboronic acid: This compound is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Uniqueness
What sets 3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide apart is its unique combination of structural features, including the benzothiophene core, the oxadiazole ring, and the fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H9ClFN3O2S |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
3-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H9ClFN3O2S/c18-13-11-3-1-2-4-12(11)25-15(13)17(23)20-16-14(21-24-22-16)9-5-7-10(19)8-6-9/h1-8H,(H,20,22,23) |
InChI Key |
CKHOTZRBIXBDST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NON=C3C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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